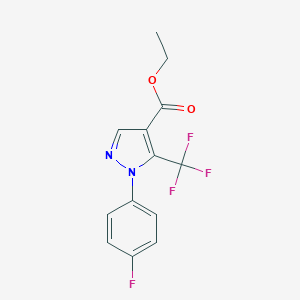

Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F4N2O2/c1-2-21-12(20)10-7-18-19(11(10)13(15,16)17)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDWKMYSOQGLIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371901 | |

| Record name | Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-38-9 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(4-fluorophenyl)-5-(trifluoromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of 4-Fluorophenylhydrazine with Ethyl 4,4,4-Trifluoroacetoacetate

A mixture of 4-fluorophenylhydrazine hydrochloride and ethyl 4,4,4-trifluoroacetoacetate in ethanol, catalyzed by triethylamine, undergoes cyclization under reflux to form the pyrazole ring. For example, a procedure adapted from Ambeed achieved a 72% yield by refluxing equimolar amounts of reactants in ethanol with triethylamine for 2.5 hours. The product was isolated via filtration after neutralization.

Key conditions :

-

Solvent : Ethanol

-

Catalyst : Triethylamine (1 equiv)

-

Temperature : Reflux (~78°C)

-

Time : 2.5 hours

This method ensures regioselective formation of the 5-trifluoromethyl isomer due to the electron-withdrawing effect of the CF₃ group, directing cyclization to the β-keto carbonyl.

Post-Cyclization Functionalization

When pre-formed trifluoromethyl β-keto esters are unavailable, post-cyclization trifluoromethylation offers an alternative. This two-step approach first constructs the pyrazole core, followed by introducing the CF₃ group.

Bromination-Trifluoromethylation Sequence

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate serves as a versatile intermediate. Bromination at the 5-position using bromine and isoamyl nitrite in chloroform (yielding ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate) enables subsequent trifluoromethyl substitution.

Bromination conditions :

-

Reagents : Bromine (2.3 equiv), isoamyl nitrite (1.5 equiv)

-

Solvent : Chloroform

The brominated intermediate undergoes copper-mediated trifluoromethylation using methyl chlorodifluoroacetate (CF₃ source) and a Cu(I) catalyst, though specific yields for this step require optimization.

Trifluoromethylation via Radical Pathways

Recent advances in radical chemistry enable direct trifluoromethylation of pyrazole intermediates. A method from Chinese Chemical Society employs N-trifluoromethyl-dicyanoalkenes and tetramethylethylenediamine (TMEDA) to introduce CF₃ groups into pyrazole-4-carbonitriles. While originally designed for cyano-substituted pyrazoles, adapting this protocol to ester-containing analogs could streamline synthesis.

General procedure :

-

React ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate with 1,1-dicyanoalkenes in tetrahydrofuran.

-

Add TMEDA and a CF₃ source (e.g., CF₃I) at room temperature.

This method highlights the potential for late-stage trifluoromethylation , avoiding harsh bromination conditions.

Comparative Analysis of Methods

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of different pyrazole derivatives with altered functional groups.

Substitution: The fluorophenyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate exhibits significant anticancer properties. Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound show selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis .

Agrochemical Applications

Herbicidal Activity

In agrochemistry, this compound has been evaluated for its herbicidal properties. Field trials indicated that it effectively controls a range of broadleaf weeds without significantly affecting crop yields. Its selectivity towards certain plant species makes it a promising candidate for developing new herbicides .

Material Science

Polymer Development

The unique properties of this compound have led to its use in the development of advanced materials. Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength. This application is particularly relevant in creating high-performance materials for aerospace and automotive industries .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Anticancer | Selective cytotoxicity against breast and lung cancer cell lines |

| Agrochemical Research | Herbicide | Effective control of broadleaf weeds with minimal crop impact |

| Materials Science Journal | Polymer Enhancement | Improved thermal stability and mechanical strength in polymer matrices |

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity to target proteins, potentially leading to inhibition or modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogues differing in substituents on the phenyl or pyrazole rings, focusing on structural, synthetic, and functional distinctions.

Substituent Variations on the Phenyl Ring

Ethyl 1-(4-Aminophenyl)-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate

- Structure: Replaces the 4-fluorophenyl group with a 4-aminophenyl substituent.

- However, the electron-donating nature of -NH₂ may reduce the pyrazole ring’s electrophilicity, affecting reactivity in coupling reactions.

- Applications : Likely explored for its ability to interact with biological targets via hydrogen bonding, as seen in kinase inhibitors or receptor antagonists .

Ethyl 1-(4-Nitrophenyl)-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate

- Structure: Substitutes fluorine with a nitro (-NO₂) group.

- However, this substitution may reduce metabolic stability in vivo due to nitro group toxicity concerns.

- Applications : Nitro-substituted pyrazoles are often intermediates in synthesizing amines or hydroxylamines via reduction .

Ethyl 1-(2-Bromo-4-Fluorophenyl)-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate

- Structure : Incorporates bromine at the 2-position of the fluorophenyl ring.

- Properties : Bromine’s bulkiness and polarizability may hinder rotational freedom, affecting binding to sterically sensitive targets. The halogen’s electron-withdrawing effect could further stabilize the pyrazole core.

- Synthesis : Prepared via substitution reactions using brominated aryl hydrazines, as described in patent literature .

Substituent Variations on the Pyrazole Ring

Ethyl 5-Amino-1-(4-Fluorophenyl)-1H-Pyrazole-4-Carboxylate

- Structure: Replaces the trifluoromethyl group at the 5-position with an amino (-NH₂) group.

- Properties: The amino group’s electron-donating nature increases the pyrazole ring’s basicity, contrasting with the CF₃ group’s electron-withdrawing effect. This substitution likely reduces lipophilicity (lower logP) and alters metabolic pathways .

Ethyl 1-(4-Fluorophenyl)-5-(3-(2-Fluorophenyl)Ureido)-1H-Pyrazole-4-Carboxylate

- Structure : Adds a fluorophenyl-ureido moiety at the 5-position.

- This modification is common in anti-inflammatory and anticancer agents .

Functional Group Modifications on the Ester Moiety

1-(4-Fluorophenyl)-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid

Comparative Data Table

Biological Activity

Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS No. 175137-38-9) is a compound of significant interest in medicinal chemistry, particularly due to its biological activity and potential therapeutic applications. This article reviews the synthesis, biological effects, and structure-activity relationships (SAR) associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 302.22 g/mol. It features a pyrazole ring substituted with a trifluoromethyl group and a fluorophenyl moiety, which are known to enhance biological activity through various mechanisms.

Structural Characteristics:

- SMILES: CCOC(=O)c1cnn(-c2ccc(F)cc2)c1C(F)(F)F

- InChI Key: WTDWKMYSOQGLIX-UHFFFAOYSA-N

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Key Findings:

- The compound exhibits selective COX-2 inhibition, which is associated with reduced gastrointestinal side effects compared to non-selective NSAIDs like ibuprofen and aspirin.

- In vitro studies reported IC50 values for COX-2 inhibition ranging from 0.01 μM to 0.04 μM, indicating potent anti-inflammatory effects comparable to celecoxib, a well-known COX-2 inhibitor .

Table 1: COX Inhibition Potency of Pyrazole Derivatives

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | 0.01 - 0.04 | TBD |

| Celecoxib | >10 | 0.04 | >250 |

Analgesic Activity

In addition to its anti-inflammatory properties, this compound has demonstrated analgesic effects in animal models. Studies involving carrageenan-induced paw edema and formalin tests have shown significant pain relief comparable to standard analgesics.

Case Study:

A study conducted on rats indicated that administration of the compound resulted in a significant reduction in pain response during formalin-induced nociception tests, suggesting its potential as an analgesic agent .

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group at the 5-position of the pyrazole ring appears to enhance the biological activity of the compound significantly. This modification increases lipophilicity and may improve binding affinity to target enzymes such as COX.

Key SAR Insights:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, and how can regiochemistry be controlled during cyclocondensation?

- Methodological Answer : The compound is synthesized via cyclocondensation of substituted hydrazines with β-ketoesters. For example, ethyl acetoacetate derivatives react with 4-fluorophenylhydrazine in the presence of DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form the pyrazole core. Regiochemical control is achieved by adjusting electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position, which direct nucleophilic attack during cyclization . Reaction conditions (temperature, solvent polarity) and stoichiometric ratios of reagents further influence regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

- Methodological Answer : Essential techniques include:

- 1H/13C NMR : Confirm substitution patterns (e.g., 4-fluorophenyl protons resonate as doublets at ~7.2 ppm; trifluoromethyl groups appear as singlets in 19F NMR).

- FTIR : Identify carbonyl stretches (~1700 cm⁻¹ for ester groups) and C-F vibrations (1100-1200 cm⁻¹).

- LC-MS : Verify molecular ion peaks ([M+H]+) and fragmentation patterns.

Cross-referencing with X-ray crystallography data (e.g., bond angles and torsion angles) ensures structural accuracy .

Q. How do the fluorine and trifluoromethyl substituents influence the compound’s physicochemical properties?

- Methodological Answer : The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the trifluoromethyl group increases electron-withdrawing effects, altering π-π stacking interactions in crystal lattices. These substituents also reduce basicity at the pyrazole nitrogen, affecting solubility in polar solvents .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or intermolecular interactions for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, Mulliken charges on the trifluoromethyl group reveal its role in stabilizing transition states during nucleophilic substitution. Comparative studies with non-fluorinated analogs highlight substituent effects on binding affinity in hypothetical receptor models .

Q. What strategies resolve contradictions in reported spectral data or synthetic yields for this compound?

- Methodological Answer : Discrepancies often arise from impurities (e.g., unreacted starting materials) or solvent effects. Solutions include:

- Repetitive recrystallization using mixed solvents (hexane/ethyl acetate).

- Advanced chromatography : Reverse-phase HPLC with UV detection at 254 nm.

- Collaborative validation : Cross-laboratory replication of synthetic protocols .

Q. How can X-ray crystallography elucidate the impact of substituents on crystal packing and stability?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C-F···H hydrogen bonds, π-stacking). For instance, the 4-fluorophenyl group forms weak hydrogen bonds (2.8–3.2 Å) with adjacent molecules, while the trifluoromethyl group induces steric hindrance, altering unit cell parameters. Thermal ellipsoid plots assess conformational flexibility .

Q. What experimental approaches are recommended for studying hydrolytic degradation pathways?

- Methodological Answer : Conduct forced degradation studies under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 40°C). Monitor degradation via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.